Ethyl 7-Fluorobenzofuran-2-carboxylate: A Comprehensive Technical Guide for Advanced Research
Ethyl 7-Fluorobenzofuran-2-carboxylate: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of Ethyl 7-Fluorobenzofuran-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a valuable scaffold in the synthesis of novel therapeutic agents and functional materials. This document will detail its chemical identity, synthesis, physicochemical properties, spectral characteristics, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Significance
Ethyl 7-Fluorobenzofuran-2-carboxylate, identified by the CAS Number 1207537-69-6 , is a fluorinated derivative of the benzofuran scaffold. Benzofurans, consisting of a fused benzene and furan ring, are prevalent in numerous natural products and serve as a "privileged structure" in medicinal chemistry due to their diverse biological activities.[1] The introduction of a fluorine atom at the 7-position of the benzofuran ring is a strategic modification. Fluorine's high electronegativity and small size can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles. This makes Ethyl 7-Fluorobenzofuran-2-carboxylate a particularly interesting starting material for the development of novel pharmaceuticals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and material science.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1207537-69-6 | |
| Molecular Formula | C₁₁H₉FO₃ | |
| Molecular Weight | 208.19 g/mol | |
| Appearance | White to cream to pale yellow crystals or powder | Alfa Aesar |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
| InChI Key | DLVXIMIRYGWIOE-UHFFFAOYSA-N | |
| SMILES | O=C(C1=CC2=CC=CC(F)=C2O1)OCC | [2] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available in comprehensive databases, the expected spectral data can be inferred from the known chemical shifts of related benzofuran structures and the influence of the fluorine substituent. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request.[2]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, with coupling patterns influenced by the fluorine atom. The ethyl ester group will present as a quartet and a triplet.
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¹³C NMR: The carbon NMR will display distinct signals for the carboxyl carbon, the carbons of the benzofuran core, and the ethyl ester carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the furan ring, and C-F stretching.
Synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate
The synthesis of Ethyl 7-Fluorobenzofuran-2-carboxylate can be achieved through a well-established pathway for benzofuran-2-carboxylate synthesis, starting from the appropriately substituted salicylaldehyde.
Reaction Principle
The most common and efficient method involves the reaction of a salicylaldehyde derivative with an ethyl haloacetate, followed by an intramolecular cyclization. In this case, 3-Fluorosalicylaldehyde would be the key starting material. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular condensation to form the furan ring.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzofuran-2-carboxylates.[1][3]
Step 1: O-Alkylation and Cyclization
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Reagents and Equipment:
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3-Fluorosalicylaldehyde
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Ethyl chloroacetate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dry Dimethylformamide (DMF)
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Round-bottom flask equipped with a magnetic stirrer and reflux condenser
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Heating mantle
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-
Procedure:
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To a solution of 3-Fluorosalicylaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15-20 minutes.
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Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Synthetic pathway for Ethyl 7-Fluorobenzofuran-2-carboxylate.
Applications in Research and Development
Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The strategic incorporation of a fluorine atom in Ethyl 7-Fluorobenzofuran-2-carboxylate makes it a highly valuable precursor for the synthesis of next-generation therapeutic agents.
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Anticancer Drug Discovery: The benzofuran nucleus is present in several compounds with potent cytotoxic activities against various cancer cell lines.[4] The 7-fluoro substitution can enhance the binding affinity to target proteins and improve the metabolic stability of potential drug candidates, making this compound a key starting material for the development of novel anticancer agents.
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Antibacterial Agents: Modifications of the benzofuran scaffold have led to the discovery of new antibacterial compounds.[5] Ethyl 7-Fluorobenzofuran-2-carboxylate can be used to synthesize novel derivatives to combat drug-resistant bacterial strains.
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Materials Science: The unique electronic properties of fluorinated aromatic compounds make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Handling
Ethyl 7-Fluorobenzofuran-2-carboxylate is classified with GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
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Alfa Aesar. Ethyl 7-methoxybenzo[b]furan-2-carboxylate, 97%. [Link]
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Bhaskar, G. & Yadav, M. C. (2017). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 79(5), 767-773. [Link]
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Goerlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-6. [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
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ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
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ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
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Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. 1207537-69-6|Ethyl 7-fluorobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. scribd.com [scribd.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
